molecular formula C11H9N3O4S B589620 N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N CAS No. 1391053-84-1

N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N

Cat. No.: B589620
CAS No.: 1391053-84-1
M. Wt: 282.248
InChI Key: QDWVIJNDYCTAJO-GBJXMEQNSA-N
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Description

N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N is a complex organic compound characterized by the presence of a methoxy group, a nitro group, and a thiazole ring

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, lithium chloride, and bis(triphenylphosphine)palladium(II) chloride . The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted thiazolecarboxamides.

Scientific Research Applications

N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N involves its interaction with specific molecular targets and pathways. For instance, it may act on cannabinoid receptors (CB1 and CB2) and fatty acid amide hydrolase (FAAH), leading to antinociceptive effects . The compound’s effects are likely mediated through the activation of these receptors and inhibition of FAAH activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1391053-84-1

Molecular Formula

C11H9N3O4S

Molecular Weight

282.248

IUPAC Name

N-[4-methoxy-2-[oxido(oxo)azaniumyl]phenyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C11H9N3O4S/c1-18-7-2-3-8(10(4-7)14(16)17)13-11(15)9-5-19-6-12-9/h2-6H,1H3,(H,13,15)/i9+1,11+1,14+1

InChI Key

QDWVIJNDYCTAJO-GBJXMEQNSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CSC=N2)[N+](=O)[O-]

Synonyms

2’-Nitro-4-thiazolecarbox-p-anisidide-13C2,15N

Origin of Product

United States

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